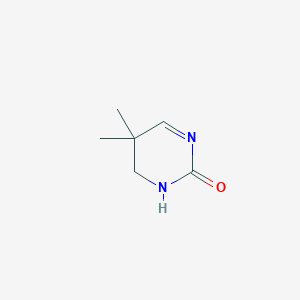
2,3,3',4,4',5',6-Heptachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H3Cl7O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated diphenyl ether oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated diphenyl ether oxides, while reduction can produce less chlorinated diphenyl ethers.
科学的研究の応用
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studies explore its potential as a therapeutic agent or its effects on human health.
Industry: It is used in the development of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 2,2’,3,4,4’,5’,6-Heptachlorodiphenyl ether
- 2,3,3’,4’,5,5’,6-Heptachlorodiphenyl ether
- 2,2’,3,3’,4,5,6-Heptachlorodiphenyl ether
Uniqueness
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and reactivity in chemical reactions.
特性
CAS番号 |
55684-92-9 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC名 |
1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H |
InChIキー |
YUBXSCDZYOJXNX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
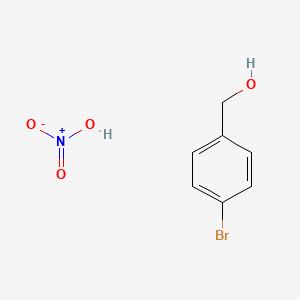
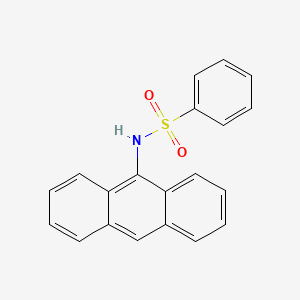

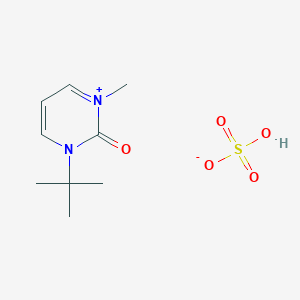
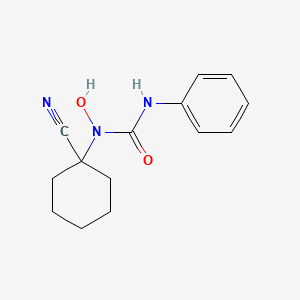
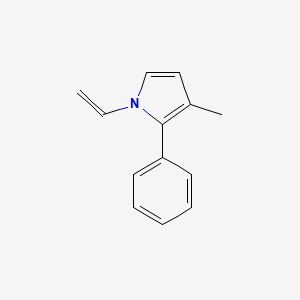
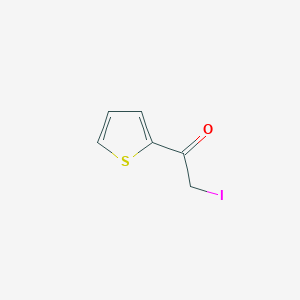

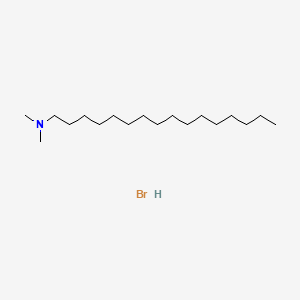
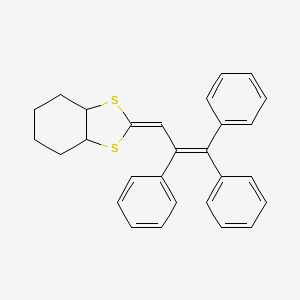
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
